2-Amino-N-[4-(1H-pyrazol-1-yl)phenyl]acetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-amino-N-(4-pyrazol-1-ylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O/c12-8-11(16)14-9-2-4-10(5-3-9)15-7-1-6-13-15/h1-7H,8,12H2,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJVDDSGTEBIPCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CC=C(C=C2)NC(=O)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 2 Amino N 4 1h Pyrazol 1 Yl Phenyl Acetamide
Retrosynthetic Analysis of the 2-Amino-N-[4-(1H-pyrazol-1-yl)phenyl]acetamide Scaffold
A logical retrosynthetic analysis of the target molecule identifies two primary disconnection points. The most evident disconnection is at the amide bond (C-N bond), which simplifies the molecule into two key precursors: 4-(1H-pyrazol-1-yl)aniline and a suitable glycine derivative. This is a standard approach for amide synthesis.
A secondary disconnection involves the C-N bond between the pyrazole (B372694) and the phenyl ring of the 4-(1H-pyrazol-1-yl)aniline intermediate. This step breaks down the intermediate into a pyrazole synthon and a 1,4-disubstituted benzene derivative, such as p-phenylenediamine or 4-nitrophenylhydrazine. This two-pronged retrosynthetic strategy dictates the primary forward synthetic routes.
Conventional Synthetic Routes to this compound
The forward synthesis based on the retrosynthetic analysis involves three main stages: construction of the pyrazole ring, formation of the amide bond, and introduction of the terminal amino group.
Amide Bond Formation Strategies
The crucial step in synthesizing the target molecule is the formation of the amide linkage between the key intermediate, 4-(1H-pyrazol-1-yl)aniline, and an N-protected glycine derivative. Several reliable methods are available for this transformation. researchgate.net One common approach involves the activation of the carboxylic acid of the glycine derivative. This can be achieved by converting the acid into a more reactive species, such as an acid chloride, which then readily reacts with the aniline. Alternatively, a wide array of peptide coupling agents can be used to facilitate the reaction directly. These reagents activate the carboxylic acid in situ to promote amidation under mild conditions.
Table 1: Common Coupling Agents for Amide Bond Formation
| Coupling Agent | Abbreviation | Activating Additive (Optional) | Key Features |
| N,N'-Dicyclohexylcarbodiimide | DCC | 1-Hydroxybenzotriazole (HOBt) | Forms a highly reactive O-acylisourea intermediate. researchgate.net |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | 1-Hydroxy-7-azabenzotriazole (HOAt) | Water-soluble carbodiimide, facilitating easier purification. researchgate.net |
| (Benzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate | PyBOP | None | Phosphonium-based reagent, effective for less reactive amines. |
| Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium | HATU | None | Uronium-based reagent known for high efficiency and low racemization. |
The choice of method depends on the specific glycine derivative used, particularly its protecting group, and the desired reaction conditions.
Pyrazole Ring Construction Approaches
Another significant approach is the [3+2] cycloaddition reaction. This method involves the reaction of a 1,3-dipole, such as a diazo compound, with a dipolarophile, like an alkyne, to form the five-membered pyrazole ring. organic-chemistry.org
Table 2: Comparison of Pyrazole Synthesis Methods
| Method | Reactants | Conditions | Advantages | Limitations |
| Knorr Synthesis | Hydrazine derivative + 1,3-Dicarbonyl compound | Acidic, often requires heating | High yields, readily available starting materials. chemhelpasap.com | Can produce regioisomers with unsymmetrical dicarbonyls. rsc.org |
| [3+2] Cycloaddition | Diazo compound + Alkyne | Varies (thermal, metal-catalyzed) | High regioselectivity possible with certain catalysts. organic-chemistry.org | Diazo compounds can be unstable and require careful handling. |
| From β,γ-Unsaturated Hydrazones | β,γ-Unsaturated Hydrazone | Copper-catalyzed aerobic oxidation | Mild conditions, good functional group tolerance. nih.gov | Substrate-specific. |
Introduction of the Amino Substituent
The terminal amino group of the acetamide (B32628) moiety can be incorporated using two primary strategies. The first, and often preferred, method involves using an N-protected amino acid, such as N-Boc-glycine or N-Cbz-glycine, in the amide coupling step. After the successful formation of the amide bond, the protecting group is removed under appropriate conditions (e.g., acid for Boc, hydrogenolysis for Cbz) to reveal the free amino group.
An alternative route involves a two-step process. First, 4-(1H-pyrazol-1-yl)aniline is reacted with a haloacetyl halide, such as 2-chloroacetyl chloride, to form an α-haloacetamide intermediate (e.g., 2-chloro-N-[4-(1H-pyrazol-1-yl)phenyl]acetamide). nih.gov This intermediate is then subjected to nucleophilic substitution with an amine source. Reagents like ammonia, or more commonly, an azide salt (like sodium azide) followed by reduction (e.g., catalytic hydrogenation), can be used to install the amino group. preprints.org
Preparation of Key Precursors and Intermediates for this compound Synthesis
1-(4-Nitrophenyl)-1H-pyrazole : This is a critical intermediate. It is typically synthesized via the Knorr pyrazole synthesis by reacting 4-nitrophenylhydrazine with a 1,3-dicarbonyl compound like malondialdehyde or 1,1,3,3-tetramethoxypropane in an acidic medium. nih.govnih.gov The nitro group serves as a precursor to the aniline functionality.
4-(1H-Pyrazol-1-yl)aniline : This is the central amine component for the final amide coupling. It is most commonly prepared by the chemical reduction of the nitro group of 1-(4-nitrophenyl)-1H-pyrazole. exsyncorp.com Standard reduction methods, such as catalytic hydrogenation using palladium on carbon (Pd/C) or using metals like tin (Sn) or iron (Fe) in acidic media, are effective for this transformation. This precursor is commercially available from various suppliers. synblock.comchemicalbook.com
2-Chloro-N-[4-(1H-pyrazol-1-yl)phenyl]acetamide : This intermediate is formed by the acylation of 4-(1H-pyrazol-1-yl)aniline with chloroacetyl chloride, typically in the presence of a non-nucleophilic base to neutralize the HCl byproduct. It serves as the substrate for the subsequent amination step if that strategy is chosen.
Table 3: Key Precursors and Intermediates
| Compound Name | Structure | Role |
| 1-(4-Nitrophenyl)-1H-pyrazole | ![]() | Precursor to the key aniline intermediate. |
| 4-(1H-Pyrazol-1-yl)aniline | ![]() | Key amine component for amide bond formation. |
| N-Boc-glycine | ![]() | Protected amino acid for amide coupling. |
| 2-Chloroacetyl chloride | ![]() | Acylating agent to form the α-haloacetamide intermediate. |
Advanced Synthetic Techniques Applicable to this compound Derivatives
Modern synthetic organic chemistry offers several advanced techniques that can be applied to the synthesis of the target molecule's derivatives, often providing advantages in terms of efficiency, sustainability, and reaction conditions.
Microwave-Assisted Synthesis : The use of microwave irradiation can dramatically accelerate chemical reactions, including the Knorr pyrazole synthesis. researchgate.netdergipark.org.tr Reactions that might take several hours under conventional heating can often be completed in minutes, frequently leading to higher yields and cleaner product profiles. rsc.orgbenthamdirect.comdergipark.org.tr
Photocatalysis : Visible-light photoredox catalysis has emerged as a powerful tool for forming various chemical bonds under mild conditions. organic-chemistry.org This technology could be applied to novel pyrazole ring constructions or C-H functionalization on the pyrazole or phenyl rings to create complex derivatives. researchgate.netacs.org For instance, photocatalytic methods have been developed for [3+2] cycloadditions to form pyrazoles. acs.org
Flow Chemistry : Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time. This can lead to improved yields, safety, and scalability, particularly for reactions involving unstable intermediates like diazo compounds, which are sometimes used in pyrazole synthesis.
Multicomponent Reactions (MCRs) : MCRs allow for the construction of complex molecules from three or more starting materials in a single step, which is highly efficient. preprints.org Developing a multicomponent reaction to assemble the pyrazole and phenylacetamide core of the target molecule could significantly streamline the synthesis.
Table 4: Overview of Advanced Synthetic Techniques
| Technique | Principle | Potential Application | Advantages |
| Microwave Synthesis | Dielectric heating using microwave irradiation. | Knorr pyrazole synthesis, amide bond formation. | Reduced reaction times, improved yields, higher purity. dergipark.org.trbenthamdirect.com |
| Photocatalysis | Use of light to initiate chemical reactions via a catalyst. | Novel pyrazole ring formation, C-H functionalization. | Mild reaction conditions, high selectivity, access to unique reaction pathways. organic-chemistry.orgacs.org |
| Flow Chemistry | Reactions are run in a continuously flowing stream. | Synthesis involving hazardous intermediates, process optimization. | Enhanced safety, scalability, precise control over conditions. rsc.org |
| Multicomponent Reactions | Three or more reactants combine in a single pot. | One-pot synthesis of the core scaffold. | High atom economy, operational simplicity, rapid library generation. preprints.org |
These advanced methods provide powerful alternatives to conventional techniques for the synthesis of this compound and its analogues, enabling more efficient and diverse chemical explorations.
Asymmetric Synthesis Approaches for Pyrazole Derivatives
Achieving enantioselectivity in the synthesis of chiral pyrazole derivatives is a significant area of research, primarily focusing on the creation of stereogenic centers. Although the parent compound this compound is not chiral, asymmetric approaches are vital for creating its chiral analogues. Key strategies involve catalytic processes using either metal complexes or small organic molecules (organocatalysis).
Pyrazolin-5-ones are common precursors in these syntheses, acting as nucleophiles in reactions with various electrophiles. The use of chiral catalysts, such as quinine-derived squaramides or spirocyclic phosphoric acids, can direct these reactions to produce specific enantiomers with high selectivity. These catalysts facilitate reactions like Michael additions, Mannich reactions, and cycloadditions, effectively constructing pyrazole rings with controlled stereochemistry. For instance, the asymmetric reaction of N-aryl-5-aminopyrazoles with β,γ-alkynyl-α-imino esters, catalyzed by a chiral phosphoric acid, yields pyrazole-based α-amino acid derivatives with excellent enantioselectivity (73%-99% ee).
Another prominent strategy is the use of chiral auxiliaries, which are temporarily incorporated into a reactant to guide the stereochemical outcome of a reaction, and are subsequently removed. This approach provides a reliable method for establishing the desired chirality in the pyrazole framework.
Principles for Efficient and Scalable Synthesis
The development of efficient and scalable synthetic routes is crucial for the practical application of pyrazole derivatives. Modern synthetic chemistry emphasizes principles of green chemistry, such as atom economy, time efficiency, and environmental safety.
Key principles for efficient synthesis include:
Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single step to form a complex product, minimizing intermediate isolation steps, reducing solvent waste, and saving time.
Catalysis: The use of catalysts, including nano-catalysts like nano
Molecular Target Engagement and Mechanistic Studies of 2 Amino N 4 1h Pyrazol 1 Yl Phenyl Acetamide and Analogues
Exploration of Protein Kinase Modulation by Pyrazolyl Acetamide (B32628) Derivatives
The celecoxib-derived compound, 2-amino-N-{4-[5-(2-phenanthrenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-phenyl} acetamide (OSU-03012), has been identified as an inhibitor of 3-phosphoinositide-dependent kinase-1 (PDK-1). PDK-1 is a crucial master kinase in the PI3K/Akt signaling pathway, a cascade that is frequently overactive in a majority of human cancers. The pathological upregulation of PDK-1 signaling, often due to mutations in growth factor receptors or the tumor suppressor PTEN, leads to the activation of downstream effectors like Akt, which in turn promotes tumor cell proliferation, survival, and angiogenesis.
OSU-03012 has demonstrated an IC50 of 5 µM for the inhibition of PDK-1, which subsequently affects Akt activation. By targeting PDK-1, OSU-03012 serves as a point of intervention in this critical signaling pathway. The inhibition of PDK-1 by OSU-03012 disrupts the downstream signaling cascade, leading to a reduction in the phosphorylation and activation of key proteins that drive oncogenic processes. This mechanism makes small-molecule inhibitors of PDK-1, such as OSU-03012, a therapeutically relevant strategy for cancer treatment.
Further investigations into the molecular mechanisms of OSU-03012 have revealed that it also directly targets p21-activated kinases (PAKs). nih.gov PAKs are significant regulators of cellular proliferation and motility, and their activity can be influenced by PDK-1. nih.gov In studies involving human thyroid cancer cell lines, OSU-03012 was observed to inhibit PAK phosphorylation at concentrations lower than those required to inhibit PDK-1-dependent AKT phosphorylation. nih.gov
In-depth in vitro kinase assays have confirmed that OSU-03012 directly inhibits PAK activity by competing with ATP for its binding site in the kinase domain. nih.gov Computer modeling has further supported this by predicting a docking site for OSU-03012 within the ATP binding motif of PAK1. nih.gov The direct inhibition of PAKs by OSU-03012 represents a significant aspect of its mechanism of action, contributing to its biological effects on cell behavior. nih.gov
As a downstream effector of PDK-1, the phosphorylation state of AKT is a key indicator of the pathway's activity. Research has consistently shown that OSU-03012 effectively reduces AKT phosphorylation. In studies with vestibular schwannoma and malignant schwannoma cells, which exhibit high levels of activated AKT, OSU-03012 induced a dose-dependent reduction in AKT phosphorylation at both the Ser-308 and Thr-473 sites. nih.gov This inhibition of AKT phosphorylation is a direct consequence of PDK-1 inhibition and is a critical component of the anti-tumor activity of OSU-03012. nih.gov The reduction in phosphorylated AKT levels disrupts the signaling that promotes cell survival and proliferation. nih.gov
| Cell Line | Treatment | Effect on AKT Phosphorylation |
| Human Thyroid Cancer Cells | OSU-03012 | Reduced AKT phosphorylation nih.gov |
| Vestibular Schwannoma Cells | OSU-03012 | Marked reduction at Ser-308 and Thr-473 sites nih.gov |
| Malignant Schwannoma HMS-97 Cells | OSU-03012 | Marked reduction at Ser-308 and Thr-473 sites nih.gov |
Investigation of Cellular Proliferation and Apoptosis Pathways
OSU-03012 has demonstrated potent inhibition of cell proliferation across various cancer cell lines. In vestibular schwannoma (VS) and malignant schwannoma cells, OSU-03012 inhibited cell proliferation more effectively than in normal human Schwann cells. nih.gov The IC50 for OSU-03012 at 48 hours was approximately 3.1 µM for VS cells and 2.6 µM for HMS-97 malignant schwannoma cells, compared to an IC50 of over 12 µM for normal human Schwann cells. nih.gov Similarly, mouse schwannoma cells deficient in the Nf2 gene were more sensitive to the growth-inhibitory effects of OSU-03012. nih.gov In some cell types, such as hepatic stellate cells, the inhibition of proliferation by OSU-03012 is mediated by inducing cell senescence at the G1 phase rather than apoptosis. mdpi.com This is associated with the upregulation of p16, p21, and p27. mdpi.com
| Cell Type | IC50 (48h) |
| Vestibular Schwannoma (VS) Cells | ~3.1 µM nih.gov |
| Malignant Schwannoma (HMS-97) Cells | ~2.6 µM nih.gov |
| Normal Human Schwann Cells | >12 µM nih.gov |
OSU-03012 is a potent inducer of apoptosis in various cancer cells. In human esophageal carcinoma cells, it was shown to induce apoptosis through a p53/Bax/cytochrome c/caspase-9-dependent pathway. nih.gov Treatment with OSU-03012 led to a decrease in the mitochondrial membrane potential and the release of cytochrome c into the cytosol. nih.gov This was accompanied by the upregulation of Bax and the cleaved forms of caspase-9 and caspase-3. nih.gov The activation of p53, as indicated by phosphorylation at Ser-15, appeared to play a role in the downregulation of Bcl-2 and the upregulation of Bax. nih.gov
Interestingly, in chronic lymphocytic leukemia (CLL) cells, OSU-03012 induces apoptosis through both caspase-dependent and -independent mechanisms, and its efficacy is independent of Bcl-2 overexpression. researchgate.net This suggests that OSU-03012 can overcome common mechanisms of drug resistance in CLL. researchgate.net In vestibular schwannoma and malignant schwannoma cells, the induction of apoptosis by OSU-03012 is also a key aspect of its anti-tumor activity. nih.gov
| Cell Line | Apoptotic Pathway | Key Mediators |
| Human Esophageal Carcinoma (Eca-109) | p53/Bax/cytochrome c/caspase-9 nih.gov | p53, Bax, Cytochrome c, Caspase-9, Caspase-3 nih.gov |
| Chronic Lymphocytic Leukemia (CLL) | Caspase-dependent and -independent researchgate.net | Bcl-2 independent researchgate.net |
| Vestibular Schwannoma and Malignant Schwannoma | Intrinsic Apoptosis | - |
Regulation of Apoptosis-Related Protein Expression
Research into the biological activities of 2-Amino-N-[4-(1H-pyrazol-1-yl)phenyl]acetamide and its analogues has revealed significant effects on the regulation of proteins involved in apoptosis, or programmed cell death. A notable analogue, OSU-03012 (2-amino-N-{4-[5-(2-phenanthrenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-phenyl} acetamide), has been a key subject of these investigations.
Studies have demonstrated that OSU-03012 induces apoptosis in various cancer cell lines through multifaceted mechanisms. In human esophageal carcinoma cells, OSU-03012's apoptotic action is linked to the p53/Bax/cytochrome c/caspase-9-dependent pathway. Treatment with OSU-03012 led to an upregulation of the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio is a critical event that leads to a decrease in the mitochondrial membrane potential, prompting the release of cytochrome c into the cytosol. This, in turn, activates caspase-9 and the executioner caspase-3, leading to apoptotic cell death.
Interestingly, in chronic lymphocytic leukemia (CLL) cells, OSU-03012 has been shown to induce apoptosis through both caspase-dependent and independent mechanisms. This suggests that the compound can activate multiple cell death pathways, which could be advantageous in overcoming resistance to conventional therapies. Furthermore, in this context, the apoptotic effect of OSU-03012 was found to be independent of Bcl-2 expression, highlighting its potential efficacy in malignancies where Bcl-2 is overexpressed and confers resistance to apoptosis. nih.gov
The table below summarizes the observed effects of the analogue OSU-03012 on key apoptosis-related proteins.
| Protein Family | Protein | Effect of OSU-03012 Treatment | Pathway Implication |
| Bcl-2 Family | Bcl-2 | Downregulation | Pro-apoptotic |
| Bax | Upregulation | Pro-apoptotic | |
| Caspases | Caspase-9 | Activation (Cleavage) | Intrinsic Apoptosis Pathway |
| Caspase-3 | Activation (Cleavage) | Execution Phase of Apoptosis | |
| Tumor Suppressor | p53 | Phosphorylation (Ser-15) | Upregulation of Pro-apoptotic Targets |
Anti-Migratory and Anti-Inflammatory Mechanisms
The therapeutic potential of this compound and its analogues extends to the inhibition of cellular migration and the modulation of inflammatory pathways, which are critical processes in cancer progression and various inflammatory diseases.
Impact on Cellular Migration Processes
The analogue OSU-03012 has been shown to inhibit the migration of vascular smooth muscle cells and various cancer cells. nih.govnih.gov A key mechanism underlying this anti-migratory effect is the inhibition of p21-activated kinases (PAKs). PAKs are crucial regulators of the cytoskeleton and cell motility. By directly inhibiting PAK activity, OSU-03012 disrupts the signaling pathways that control cellular movement and invasion. nih.gov In studies with motile thyroid cancer cells, the overexpression of a constitutively active form of PAK1 was able to partially rescue the cells from the anti-migratory effects of OSU-03012, further cementing the role of PAK inhibition in its mechanism of action. nih.gov
Modulation of Inflammatory Response Pathways, including NFκB and Interferon-Stimulated Response Element (ISRE)
Investigations into the anti-inflammatory properties of OSU-03012 have revealed its ability to modulate key inflammatory signaling pathways. In a study using vascular smooth muscle cells, OSU-03012 was found to dose-dependently reduce the activity of both the NFκB-dependent and the Interferon-Stimulated Response Element (ISRE) promoters. nih.gov
The NFκB pathway is a central regulator of the inflammatory response, and its inhibition can lead to a decrease in the production of pro-inflammatory cytokines and other inflammatory mediators. The ISRE is a DNA sequence found in the promoters of many interferon-stimulated genes (ISGs), which play a critical role in the innate immune response. By suppressing ISRE activity, OSU-03012 can modulate the cellular response to interferons, which are key signaling molecules in inflammation and immunity.
Cyclooxygenase Enzyme Inhibition in Related Pyrazole (B372694) Derivatives
The pyrazole scaffold is a well-established pharmacophore in the development of anti-inflammatory agents, most notably as selective inhibitors of cyclooxygenase-2 (COX-2). While OSU-03012 was specifically designed to be devoid of COX-2 inhibitory activity to separate this action from other observed anticancer effects, many other pyrazole derivatives exhibit potent COX inhibition. nih.gov
For instance, a variety of 1,3,4-trisubstituted pyrazole derivatives have demonstrated significant anti-inflammatory effects in preclinical models, which are attributed to their ability to inhibit COX enzymes. These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. The ability to inhibit COX-2 selectively over COX-1 is a desirable characteristic for anti-inflammatory drugs, as it is associated with a reduced risk of gastrointestinal side effects. The structural similarities between this compound and known pyrazole-based COX inhibitors suggest that modifications to its structure could potentially yield compounds with significant anti-inflammatory activity through this mechanism.
Interaction with Transcriptional Regulation and Receptor Signaling
The molecular interactions of this compound analogues also extend to the intricate processes of transcriptional regulation and cell surface receptor signaling, which are often dysregulated in cancer.
Prevention of Y-box Binding Protein-1 (YB-1) Interaction with Epidermal Growth Factor Receptor (EGFR) Promoter
A significant finding in the study of OSU-03012 is its ability to interfere with the transcriptional activation of the Epidermal Growth Factor Receptor (EGFR). EGFR is a key driver of cell proliferation and survival in many cancers. Its expression can be induced by the oncogenic transcription factor Y-box binding protein-1 (YB-1). nih.gov
Research has shown that in certain cancer cells, YB-1 binds to the promoter region of the EGFR gene, leading to increased EGFR expression. Treatment with OSU-03012 was found to significantly reduce the binding of YB-1 to the EGFR promoter. This inhibitory action was confirmed through chromatin immunoprecipitation and gel-shift assays. Consequently, the reduced YB-1 binding led to a decrease in both EGFR mRNA and protein levels. This mechanism highlights a novel approach to downregulating a critical oncogene by targeting the transcription factors that control its expression. nih.gov
The table below summarizes the key molecular interactions and their functional outcomes for the analogue OSU-03012.
| Target/Process | Molecular Effect of OSU-03012 | Functional Outcome |
| Cellular Migration | Inhibition of p21-activated kinases (PAKs) | Reduced cell motility and invasion |
| Inflammatory Pathways | Reduction of NFκB promoter activity | Attenuation of inflammatory response |
| Reduction of ISRE promoter activity | Modulation of interferon signaling | |
| Transcriptional Regulation | Prevention of YB-1 binding to EGFR promoter | Decreased EGFR expression |
Purinergic Receptor Antagonism (e.g., P2X7 receptor for related compounds)
Analogues of this compound, particularly those containing a pyrazole-acetamide scaffold, have been identified as potent antagonists of the P2X7 receptor. nih.gov The P2X7 receptor is an ATP-gated ion channel predominantly expressed on immune cells, and its activation is linked to inflammatory processes, making its antagonism a promising therapeutic strategy. nih.govresearchgate.net
High-throughput screening has led to the discovery of (1H-pyrazol-4-yl)acetamide derivatives as potent P2X7 receptor antagonists. nih.gov Structure-activity relationship (SAR) studies on this series have revealed critical molecular features for activity. For instance, the nature of the heterocyclic core is vital for potency, which was found to decrease in the order of tetrazole > triazole > pyrazole > imidazole (B134444). nih.gov A noteworthy characteristic across various P2X7 receptor antagonist structures is the preference, or even necessity, for an ortho-substituted aromatic group. nih.gov Optimization of these pyrazole-acetamide leads has resulted in compounds with enhanced potency and favorable physicochemical and pharmacokinetic properties. nih.gov The antagonism of the P2X7 receptor by these compounds can inhibit the release of pro-inflammatory cytokines like interleukin-1β (IL-1β), highlighting their potential in treating chronic inflammation and pain. nih.govnih.gov
| Compound | Target | Activity Metric | Potency | Reference |
|---|---|---|---|---|
| A-740003 | Rat/Human P2X7 | pIC50 | 7.0–7.3 | nih.gov |
| KN-62 | Human P2X7 | pIC50 | ~6.7 | nih.gov |
| Brilliant Blue G (BBG) | Rat P2X7 | pIC50 | 5.1 | nih.gov |
| (1H-pyrazol-4-yl)acetamide derivative (Compound 32) | P2X7 | Identified as a potent antagonist with enhanced properties | nih.gov |
Adenosine Receptor Antagonism (e.g., A2A receptor for related pyrimidin-4-yl acetamides)
Structural analogues, specifically N-(pyrimidin-4-yl)acetamides, have been investigated as antagonists for adenosine receptors, with a particular focus on the A2A subtype. nih.govacs.org The A2A adenosine receptor is a G protein-coupled receptor that has emerged as a significant target for neurodegenerative disorders such as Parkinson's disease. mdpi.com
Research on N-[6-Amino-2-(heteroaryl)pyrimidin-4-yl]acetamides has demonstrated a strategy to improve the drug-like properties of A2A antagonists. acs.org By replacing one of the typical aromatic rings with a heteroaromatic ring, researchers significantly enhanced aqueous solubility and lowered the partition coefficient (log P), leading to molecules with robust in vivo efficacy and without significant liabilities related to hERG or CYP enzyme inhibition. acs.org Similarly, the exploration of N-(2,6-diarylpyrimidin-4-yl)acetamide scaffolds has led to the development of novel ligands with high potency (Ki < 20 nM) and selectivity for the A3 adenosine receptor. nih.gov In the search for dual antagonists, compounds with a 1H-pyrazolo[3,4-d]pyrimidin-6-amine core have been designed as potent dual A2A/A1 receptor antagonists, which may offer enhanced benefits for Parkinson's disease by facilitating dopamine release and enhancing postsynaptic dopamine responses. nih.gov
| Scaffold | Target Receptor(s) | Key Findings | Reference |
|---|---|---|---|
| N-[6-Amino-2-(heteroaryl)pyrimidin-4-yl]acetamide | A2A | Improved solubility and in vivo efficacy. | acs.org |
| N-(2,6-diarylpyrimidin-4-yl)acetamide | A3 | Resulted in potent and highly selective antagonists. | nih.gov |
| 1H-pyrazolo[3,4-d]pyrimidin-6-amine | Dual A2A/A1 | Designed for high brain permeability and metabolic stability. | nih.gov |
Other Mechanistic Insights into Biological Activities
Beyond receptor antagonism, derivatives of this compound have shown potential through other mechanistic pathways, including enzyme inhibition and general antimicrobial actions.
Fungal Acetyl Coenzyme A (acetyl-CoA) Synthetase Inhibition (for specific derivatives)
Acetyl-CoA synthetases (ACS) have been validated as a promising antifungal drug target. researchgate.net Specific pyrazole derivatives, such as the celecoxib (B62257) derivative AR-12, have been identified as inhibitors of fungal ACS. researchgate.net A detailed mechanistic study of an isoxazole-based ACS inhibitor revealed that it functions as an acetyl-CoA mimic. researchgate.net X-ray crystallography showed that the inhibitor occupies both the acetyl- and CoA-binding sites of the enzyme. researchgate.net This mode of inhibition is described as uncompetitive and provides insight into the high selectivity of these compounds for fungal ACS over host enzymes, suggesting a potential for low host toxicity. researchgate.net This mechanism offers a strong proof-of-principle for developing novel and selective anti-infectives that target fungal metabolic pathways. researchgate.net
General Antimicrobial Action Mechanisms
Phenylacetamide and pyrazole derivatives have demonstrated broad-spectrum antimicrobial activities through various mechanisms. nih.govirejournals.comnih.gov One proposed mechanism involves the disruption and rupture of the bacterial cell membrane. mdpi.com A scanning electron microscopy investigation of an N-phenylacetamide derivative containing a 4-arylthiazole moiety confirmed that the compound could cause cell membrane rupture of Xanthomonas oryzae pv. Oryzae (Xoo). mdpi.com
Another key mechanism is the inhibition of essential bacterial enzymes. Phenylacetamide derivatives have been identified as potent inhibitors of bacterial DNA topoisomerase IV (ParE), a crucial enzyme for bacterial DNA replication. nih.gov Compounds from this class exhibited significant antibacterial activity with Minimum Inhibitory Concentration (MIC) values in the low microgram per milliliter range and were found to be bactericidal. nih.gov These compounds also showed potent activity in reducing E. coli biofilm formation. nih.gov The diverse biological activities of pyrazole derivatives, ranging from antifungal to antibacterial, underscore their versatility as scaffolds for developing new antimicrobial agents. nih.govconnectjournals.com
Structure Activity Relationship Sar Studies and Rational Molecular Design for 2 Amino N 4 1h Pyrazol 1 Yl Phenyl Acetamide Derivatives
Systematic Modification of the Terminal Amino Group
The terminal amino group of 2-Amino-N-[4-(1H-pyrazol-1-yl)phenyl]acetamide is a critical site for modification to modulate the compound's biological activity. Research on related scaffolds, such as pyrazolopyrimidines, has shown that N,N-disubstitution of the terminal acetamide (B32628) can significantly impact binding affinity and physicochemical properties. For instance, the introduction of various alkyl, alicyclic, aryl, and heterocyclic pendant groups on the acetamide nitrogen has been explored.
In a series of pyrazolopyrimidine-based compounds, it was observed that the nature of the substituents on the terminal acetamide nitrogen plays a crucial role in determining the binding affinity for their target. While specific data on the direct N-alkylation or N-acylation of the terminal amino group of this compound is limited in the provided search results, general principles suggest that such modifications would influence the compound's polarity, hydrogen bonding capacity, and steric interactions with its biological target. For example, N-acylation would introduce an amide bond, potentially altering the electronic distribution and conformational flexibility of the side chain.
| Modification | General Observation on Related Scaffolds | Potential Impact on this compound |
|---|---|---|
| N,N-dialkylation | Can modulate lipophilicity and steric bulk, impacting binding affinity. | May enhance cell permeability but could also lead to steric hindrance at the binding site. |
| N-acylation | Introduces a second amide group, potentially forming additional hydrogen bonds. | Could enhance target engagement through new interactions. |
| N-arylation | Can introduce aromatic interactions (e.g., pi-pi stacking). | May improve binding affinity if the target has a suitable aromatic pocket. |
Impact of Substituents on the Phenyl Ring for Biological Activity
For a series of 5-amino-N-phenyl-1H-pyrazol-4-yl-3-phenylmethanones, the addition of a 2,3-dihydroxypropoxy moiety to the C4 position of a phenyl ring led to a highly selective inhibitor with excellent oral bioavailability. mdpi.com In another study on 5-aminopyrazole-4-carboxamides, it was found that the presence of electron-withdrawing substituents on the phenyl ring was beneficial for antibacterial activity, whereas electron-donating groups reduced potency. mdpi.com
These findings suggest that for this compound analogues, the nature and position of substituents on the phenyl ring are critical determinants of their pharmacological effects.
| Substituent Type | Position on Phenyl Ring | Observed Effect on Biological Activity in Related Compounds |
|---|---|---|
| Electron-withdrawing (e.g., -Cl, -F) | Varies | Often enhances activity in certain series of pyrazole-based inhibitors. |
| Electron-donating (e.g., -OCH3) | meta-position | Increased activity in some aminopyrazole derivatives. mdpi.com |
| Bulky hydrophilic groups (e.g., 2,3-dihydroxypropoxy) | para-position | Improved selectivity and pharmacokinetic properties. mdpi.com |
Variations within the Pyrazole (B372694) Ring and Their Pharmacological Consequences
The pyrazole ring is a cornerstone of the this compound structure, and its modification offers a rich avenue for SAR exploration. Both substitutions on the carbon atoms and alterations of the nitrogen atoms within the ring can have profound effects on the compound's pharmacological profile.
A prominent example of the impact of pyrazole ring substitution is the compound OSU-03012, which is a derivative of celecoxib (B62257). nih.govunthsc.edu OSU-03012 is chemically known as 2-amino-N-{4-[5-(2-phenanthrenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-phenyl} acetamide. nih.govunthsc.edu In this molecule, the pyrazole ring is substituted with a trifluoromethyl group at the 3-position and a phenanthrenyl group at the 5-position. nih.govunthsc.edu These bulky and electron-withdrawing substituents are crucial for its activity as a direct inhibitor of p21-activated kinase (PAK). nih.gov Computer modeling has suggested that OSU-03012 docks into the ATP binding motif of PAK1. nih.gov
The trifluoromethyl group is a common substituent in medicinal chemistry known for its ability to increase metabolic stability and binding affinity. The large, hydrophobic phenanthrenyl group likely engages in significant van der Waals and hydrophobic interactions within the kinase binding pocket.
While substitutions on the carbon atoms of the pyrazole ring are common, the pattern of nitrogen atom substitution is also a key determinant of biological activity. In this compound, the phenylacetamide moiety is attached to the N1 position of the pyrazole ring. The presence of an unsubstituted NH at the other nitrogen position allows it to act as a hydrogen bond donor, which can be critical for target recognition.
Studies on other pyrazole-based inhibitors have shown that N-substitution can modulate activity. For instance, in a series of pyrazole-based meprin inhibitors, the introduction of lipophilic moieties like methyl or phenyl on the pyrazole nitrogen resulted in a decrease in activity compared to the unsubstituted analogue. nih.gov This highlights the importance of the hydrogen-bonding capability of the pyrazole NH for the biological activity of certain classes of compounds.
Optimization of the Acetamide Linker
The acetamide linker connecting the terminal amino group to the N-phenyl-pyrazole core is another important structural element that can be optimized to improve pharmacological properties. Modifications to this linker can alter the compound's flexibility, polarity, and the spatial orientation of the terminal amino group relative to the rest of the molecule.
While specific studies on the optimization of the acetamide linker in this compound were not prevalent in the search results, research on other classes of bioactive molecules has demonstrated the importance of the linker. For example, in a series of (1H-pyrazol-4-yl)acetamide antagonists of the P2X(7) receptor, the nature of the group linking the phenyl and heterocycle was found to be important for activity. researchgate.net Replacing a methylene group with an ethylene group was explored, indicating that even subtle changes in linker length can impact biological activity. researchgate.net
Potential modifications to the acetamide linker could include:
Varying the length of the alkyl chain: Shortening or lengthening the chain could optimize the positioning of the terminal amino group.
Introducing conformational constraints: Incorporating cyclic structures or double bonds could lock the linker into a more bioactive conformation.
Altering the amide bond: Replacement of the amide with bioisosteres could improve metabolic stability or alter hydrogen bonding patterns.
Conformational Preferences and Bioactive Conformations of this compound Analogues
The three-dimensional conformation of a molecule is crucial for its interaction with a biological target. The bioactive conformation is the specific spatial arrangement that a molecule adopts when it binds to its receptor. Understanding the conformational preferences of this compound analogues is therefore essential for rational drug design.
Studies on other heterocyclic systems have shown that different crystalline forms, or polymorphs, can exhibit distinct molecular conformations due to different packing arrangements in the crystal lattice. This highlights the conformational flexibility inherent in many drug-like molecules. Identifying the low-energy, accessible conformations and understanding which of these is the bioactive one is a key challenge in drug discovery. For instance, in a study of a bioactive pyrazolo[3,4-d]pyrimidine, two different polymorphs revealed two distinct molecular conformations, demonstrating the influence of crystal packing on molecular shape.
Computational and Theoretical Chemistry Applications in Research on 2 Amino N 4 1h Pyrazol 1 Yl Phenyl Acetamide
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Specific DFT studies on 2-Amino-N-[4-(1H-pyrazol-1-yl)phenyl]acetamide are not found in the reviewed literature. Such calculations would typically be used to understand the molecule's electronic properties, stability, and reactivity.
Molecular Geometry Optimization and Spectroscopic Property Prediction
No published data exists on the optimized molecular geometry or predicted spectroscopic properties (such as IR or NMR spectra) for this compound derived from DFT methods.
Frontier Molecular Orbital (FMO) Analysis
An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) for this compound has not been reported. This type of analysis is crucial for predicting the molecule's chemical reactivity and kinetic stability.
Molecular Electrostatic Potential (MEP) Mapping
MEP maps for this compound are not available in the public domain. These maps are used to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.
Molecular Docking Simulations for Target Binding Prediction
There are no specific molecular docking studies reported for this compound against any biological targets, including kinases.
Prediction of Binding Affinities and Non-Covalent Interactions
Information regarding the predicted binding affinities or the specific non-covalent interactions (like hydrogen bonds or hydrophobic interactions) of this compound with any protein target is currently unavailable.
Identification of ATP Binding Motif Interactions (for relevant kinases)
As no docking studies have been published, there is no information on the potential interactions of this compound within the ATP binding site of any kinase.
Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Dynamics
Molecular dynamics (MD) simulations are a cornerstone of computational chemistry, enabling the study of the dynamic behavior and conformational landscape of molecules over time. eurasianjournals.com For this compound, MD simulations can provide critical insights into its flexibility, preferred shapes (conformers), and how it might interact with biological targets.
In a typical MD simulation, the molecule is placed in a simulated environment, often a box of solvent molecules like water, to mimic physiological conditions. The forces between all atoms are calculated using a force field, and Newton's laws of motion are applied to predict the trajectory of each atom over a series of small time steps. The result is a detailed movie of the molecule's movement, revealing its conformational preferences.
Conformational Analysis:
The flexible acetamide (B32628) linker and the rotatable bonds between the phenyl and pyrazole (B372694) rings in this compound suggest that it can adopt multiple conformations. Understanding the equilibrium between these conformers is crucial, as the bioactive conformation that binds to a target protein may not be the lowest energy state in isolation. MD simulations can map the potential energy surface of the molecule, identifying low-energy, stable conformations and the energy barriers between them. nih.gov For instance, studies on other pyrazole-containing molecules have successfully used MD simulations to explore their conformational space and identify key structural features. nih.gov
Ligand-Target Dynamics:
When a potential biological target for this compound is identified, MD simulations can be employed to study the dynamics of the ligand-protein complex. This provides a more realistic picture than static docking models by showing how the ligand and protein adapt to each other's presence. These simulations can reveal the stability of the binding pose, the key intermolecular interactions (like hydrogen bonds and hydrophobic contacts) that maintain the complex, and the residence time of the ligand in the binding site. Such studies have been instrumental in understanding the mechanism of action for other pyrazole derivatives. chemmethod.com
Below is a representative table illustrating the type of data that can be obtained from MD simulations of a ligand-protein complex, based on findings for similar pyrazole-containing compounds.
| Simulation Parameter | Illustrative Value/Observation | Significance for this compound |
| Root Mean Square Deviation (RMSD) of Ligand | < 2 Å | Indicates the stability of the ligand's binding pose within the target's active site. |
| Root Mean Square Fluctuation (RMSF) of Protein Residues | Peaks in loop regions, stable in active site | Highlights flexible regions of the protein and confirms the stability of the binding pocket. |
| Number of Hydrogen Bonds (Ligand-Protein) | Fluctuates around an average of 3-5 bonds | Quantifies a key type of interaction responsible for binding affinity and specificity. |
| Binding Free Energy (MM/PBSA or MM/GBSA) | -50 to -100 kcal/mol | Provides a theoretical estimation of the binding affinity of the ligand for its target. |
Chemoinformatics and Virtual Screening Approaches for Analogue Discovery
Chemoinformatics combines chemistry, computer science, and information technology to analyze and organize chemical data. nih.gov It plays a pivotal role in modern drug discovery, particularly in the identification of new molecules with desired properties through virtual screening. For this compound, these approaches can be used to explore vast chemical databases and identify structurally similar compounds (analogues) with potentially improved characteristics.
Virtual screening involves the computational assessment of large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target or possess a desired property profile. nih.gov This process significantly narrows down the number of compounds that need to be synthesized and tested in the lab.
Ligand-Based Virtual Screening:
If the biological target of this compound is unknown, but its activity has been established, ligand-based virtual screening can be employed. This method uses the known active compound as a template to search for other molecules with similar features. Techniques like 2D fingerprint similarity or 3D shape-based screening are used to compare the template to a database of millions of compounds.
Structure-Based Virtual Screening:
When the three-dimensional structure of the biological target is known, structure-based virtual screening, primarily through molecular docking, is a powerful tool. nih.gov In this approach, each molecule in a virtual library is computationally placed into the binding site of the target protein, and its binding affinity is estimated using a scoring function. The top-scoring compounds are then selected for further investigation. This method has been successfully used to identify novel pyrazole-based inhibitors for various protein targets. chemmethod.com
The process of virtual screening for analogues of this compound would typically follow these steps:
| Step | Description | Tools and Techniques |
| 1. Library Preparation | A large database of chemical compounds is prepared for screening. This can include commercially available compounds or virtually generated libraries. | PubChem, ZINC, Enamine REAL database |
| 2. Target/Template Preparation | If a protein target is known, its 3D structure is prepared for docking. If not, the structure of this compound is used as a template. | Protein Data Bank (PDB), Molecular modeling software |
| 3. Screening | The library is screened using either ligand-based or structure-based methods to identify "hits". | Molecular docking software (e.g., AutoDock, Glide), Similarity search algorithms |
| 4. Hit Filtering and Selection | The initial hits are filtered based on various criteria, such as predicted activity, drug-likeness, and synthetic accessibility. | ADME/Tox filters, PAINS filters |
| 5. Analogue Prioritization | The most promising analogues are ranked for synthesis and experimental testing. | Visual inspection of binding modes, Clustering analysis |
In Silico Predictions of Absorption, Distribution, and Metabolism Relevant to Mechanistic Studies
Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound is critical in many areas of chemical research, including the development of new therapeutic agents. In silico ADME prediction tools provide a rapid assessment of these properties, helping to identify potential liabilities early in the research process. nih.gov
For this compound, predicting its ADME profile can offer insights into its likely behavior in a biological system, which is crucial for interpreting the results of mechanistic studies.
A variety of computational models, often based on quantitative structure-property relationships (QSPR), are available to predict a wide range of ADME parameters. These models are trained on large datasets of experimentally determined properties.
Key ADME Parameters and Their Relevance:
Absorption: This refers to how well the compound is absorbed into the bloodstream. Key predicted parameters include human intestinal absorption (HIA), Caco-2 cell permeability, and solubility.
Distribution: This describes how the compound is distributed throughout the body. Important predictions include plasma protein binding (PPB), blood-brain barrier (BBB) penetration, and volume of distribution (VDss).
Metabolism: This relates to how the compound is broken down by enzymes in the body, primarily in the liver by cytochrome P450 (CYP) enzymes. Predictions can identify which CYP isoforms are likely to metabolize the compound and whether it is likely to be an inhibitor of these enzymes.
Excretion: While less commonly predicted in detail, some models can estimate the likely route of excretion (e.g., renal or hepatic).
The following table provides an example of a predicted ADME profile for a hypothetical pyrazole derivative, illustrating the type of information that can be generated for this compound.
| ADME Property | Predicted Parameter | Illustrative Predicted Value | Implication for Mechanistic Studies |
| Absorption | Human Intestinal Absorption (HIA) | High | Likely to be well-absorbed after oral administration. |
| Aqueous Solubility (logS) | -3.5 | Moderately soluble, which is favorable for absorption. | |
| Distribution | Plasma Protein Binding (PPB) | >90% | High binding may limit the free concentration of the compound available to interact with its target. |
| Blood-Brain Barrier (BBB) Permeation | Low | Unlikely to cross into the central nervous system, which is relevant for CNS-targeted or peripheral studies. | |
| Metabolism | CYP2D6 Inhibition | Non-inhibitor | Low risk of drug-drug interactions involving this major metabolic pathway. |
| CYP3A4 Substrate | Yes | Likely to be metabolized by a key enzyme, which could influence its half-life. |
These in silico predictions, while not a substitute for experimental validation, are invaluable for prioritizing compounds, designing more informative experiments, and gaining a deeper understanding of the molecular mechanisms underlying the activity of this compound. johnshopkins.edu
Synthesis and Biological Evaluation of Novel Derivatives and Analogues of 2 Amino N 4 1h Pyrazol 1 Yl Phenyl Acetamide
Design and Synthesis of Chemically Modified Pyrazolyl Acetamides
The design of chemically modified pyrazolyl acetamides often involves the strategic introduction of various substituents on the pyrazole (B372694) ring, the phenyl ring, and the acetamide (B32628) moiety to modulate the physicochemical properties and biological activity of the parent compound. A general synthetic approach to such derivatives often commences with the synthesis of a substituted 1-(4-aminophenyl)-1H-pyrazole intermediate. This intermediate can then be acylated with a suitable agent to introduce the desired acetamide side chain.
For instance, the synthesis of pinanyl pyrazole acetamide derivatives has been achieved through the alkylation of pinanyl pyrazole with 2-chloroacetamide (B119443) in the presence of a base. researchgate.net A similar strategy can be employed for the synthesis of derivatives of 2-Amino-N-[4-(1H-pyrazol-1-yl)phenyl]acetamide. The core synthesis could involve the reaction of 4-(1H-pyrazol-1-yl)aniline with a protected aminoacetyl chloride, followed by deprotection of the amino group. Modifications can be introduced by using substituted 4-(1H-pyrazol-1-yl)anilines or by further derivatizing the terminal amino group of the acetamide side chain.
The following table outlines some examples of chemically modified pyrazolyl acetamides and their reported synthetic methodologies.
| Compound Name | Synthetic Precursors | Reaction Type | Reference |
| Pinanyl pyrazole acetamide derivatives | Pinanyl pyrazole, 2-chloroacetamide | Alkylation | researchgate.net |
| 2-((3-Methyl-1-phenyl-1H-pyrazol-5-yl)thio)-N-phenylacetamide | 2-Chloro-N-phenylacetamide, 3-methyl-1-phenyl-1H-pyrazole-5-thiol | Nucleophilic substitution | nih.gov |
| 2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide | 5-amino-1-(4-chlorophenyl)-1H-pyrazole-3-carbonitrile, 2-chloroacetyl chloride | Acylation | nih.gov |
Exploration of Isosteric Replacements within the Core Scaffold
Isosteric and bioisosteric replacements are a cornerstone of modern drug design, allowing for the fine-tuning of a molecule's properties to enhance efficacy, selectivity, and pharmacokinetic profiles. spirochem.comnih.gov Within the this compound scaffold, several opportunities for isosteric replacement exist.
Pyrazole Ring: The pyrazole ring itself can be replaced with other five-membered heterocycles such as isoxazole, thiazole, or imidazole (B134444) to investigate the impact on biological activity. ebi.ac.uk For example, N-(phenylmethyl)-2-(4-isoxazolyl) acetamide has been studied as an antagonist of the P2X7 receptor, demonstrating the viability of replacing the pyrazole core. ebi.ac.uk
Phenyl Ring: The central phenyl ring can be substituted with other aromatic or heteroaromatic systems like pyridine, thiophene, or even non-aromatic bicyclic systems to alter the molecule's spatial arrangement and electronic properties.
Acetamide Linker: The acetamide linker can be modified by replacing the amide bond with a sulfonamide, a reverse amide, or other bioisosteric equivalents to change hydrogen bonding patterns and metabolic stability.
Terminal Amino Group: The terminal amino group can be replaced with other small polar groups such as a hydroxyl or a small alkylamine to probe the importance of this functionality for target interaction.
The table below summarizes potential isosteric replacements for different parts of the core scaffold.
| Original Moiety | Potential Isosteric Replacement | Rationale for Replacement |
| Pyrazole | Isoxazole, Thiazole, Imidazole, Triazole | Modulate electronic properties and hydrogen bonding capabilities |
| Phenyl | Pyridine, Thiophene, Bicyclo[1.1.1]pentane | Alter aromaticity, polarity, and three-dimensional shape |
| Amide Linker | Sulfonamide, Reverse Amide, Ester | Modify hydrogen bonding, metabolic stability, and conformational flexibility |
| Amino Group | Hydroxyl, Methylamino, Methoxy | Alter polarity, basicity, and hydrogen bonding potential |
Development of Chemical Probes for Target Validation and Mechanistic Elucidation
Chemical probes are indispensable tools in chemical biology for identifying and validating biological targets and elucidating mechanisms of action. mskcc.org Derivatives of this compound can be strategically modified to create such probes. This typically involves the incorporation of a reporter tag, such as a fluorescent dye, a biotin (B1667282) moiety for affinity purification, or a photoreactive group for covalent labeling of the target protein.
The design of a chemical probe based on this scaffold would necessitate identifying a position on the molecule that can be modified without significantly disrupting its biological activity. The terminal amino group of the acetamide side chain often presents a suitable attachment point for such modifications. For instance, a fluorescent probe could be synthesized by coupling a fluorophore like fluorescein (B123965) isothiocyanate (FITC) to the amino group. Similarly, a biotinylated probe could be prepared by reacting the amino group with an activated biotin derivative.
Pyrazole derivatives have been successfully utilized in the development of fluorescent probes for sensing metal ions, indicating the suitability of the pyrazole scaffold for such applications. rsc.org The synthetic versatility of pyrazoles allows for the incorporation of functionalities that can be used to attach various reporter groups. rsc.org
Comparative Analysis of Biological Activities Across Structural Series
The biological activity of derivatives of this compound can vary significantly with structural modifications. Structure-activity relationship (SAR) studies are crucial for understanding how different substituents and isosteric replacements influence the compound's interaction with its biological target.
For example, a series of (1H-pyrazol-4-yl)acetamide derivatives were investigated as antagonists of the P2X7 receptor. nih.gov These studies revealed that modifications to the pyrazole and the N-phenylmethyl group had a profound impact on potency and pharmacokinetic properties. nih.gov
The following table presents a comparative analysis of the biological activities of various pyrazolyl acetamide derivatives, highlighting the influence of structural modifications.
| Compound/Series | Target/Activity | Key Structural Features | Observed Potency/Effect | Reference |
| (1H-pyrazol-4-yl)acetamide derivatives | P2X7 receptor antagonist | Variations on the pyrazole and N-phenylmethyl groups | Compound 32 showed enhanced potency and favorable pharmacokinetic properties | nih.gov |
| 2-amino-N-{4-[5-(2-phenanthrenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-phenyl} acetamide (OSU-03012) | p21-activated kinase (PAK) inhibitor | Phenanthrenyl and trifluoromethyl substitution on the pyrazole ring | Direct inhibition of PAK activity | nih.govunthsc.edu |
| Pinanyl pyrazole acetamide derivatives | Antibacterial and insecticidal | Fused pinane (B1207555) ring system | Compound 4g showed potent bactericidal, fungicidal, and insecticidal activity | researchgate.net |
This comparative data underscores the versatility of the pyrazolyl acetamide scaffold and the potential for generating compounds with diverse and potent biological activities through targeted chemical modifications. pharmatutor.orgnih.govnih.govnih.gov
Advanced in Vitro Biological Assessment Methodologies for 2 Amino N 4 1h Pyrazol 1 Yl Phenyl Acetamide Research
High-Throughput Screening (HTS) in Compound Libraries for Initial Activity Identification
High-Throughput Screening (HTS) is a foundational technology in modern drug discovery, enabling the rapid assessment of large numbers of chemical compounds for their ability to modulate a specific biological target or pathway. In this automated process, libraries containing thousands of structurally diverse small molecules are tested to identify "hits"—compounds that exhibit a desired biological activity.
Although specific HTS campaigns for 2-Amino-N-[4-(1H-pyrazol-1-yl)phenyl]acetamide are not publicly documented, this methodology is crucial for identifying lead compounds from libraries of pyrazole (B372694) derivatives. For instance, HTS is often the starting point for discovering novel enzyme inhibitors. nih.govplos.org Through such screening, derivatives of the core pyrazole-acetamide structure are identified for further development based on their initial activity against therapeutic targets like protein kinases or other enzymes involved in disease pathology. nih.govplos.org
Cell-Based Functional Assays
Following initial identification, "hit" compounds undergo a battery of cell-based functional assays to characterize their effects on cellular processes. These assays are critical for understanding a compound's mechanism of action in a more biologically relevant context.
Cell Proliferation Assays (e.g., Trypan Blue, MTT)
Cell proliferation assays are fundamental in cancer research to quantify the ability of a compound to inhibit the growth of tumor cells. The Trypan Blue exclusion test distinguishes viable from non-viable cells based on membrane integrity, while the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cell viability based on the metabolic activity of mitochondria.
Derivatives of this compound have demonstrated significant anti-proliferative effects in various cancer cell lines. For example, the celecoxib-derived compound OSU-03012 was found to inhibit cell proliferation in vestibular schwannoma (VS) and malignant schwannoma (HMS-97) cells. nih.gov Similarly, another derivative, compound W13, exhibited potent anti-proliferative activity against human gastric cancer (HGC-27) cells. nih.gov
Table 1: Anti-proliferative Activity of this compound Derivatives
| Compound | Cell Line | Assay Type | IC₅₀ Value (µM) | Reference |
|---|---|---|---|---|
| OSU-03012 | Vestibular Schwannoma (VS) | Not Specified | ~3.1 | nih.gov |
| OSU-03012 | Malignant Schwannoma (HMS-97) | Not Specified | ~2.6 | nih.gov |
| W13 | Gastric Cancer (HGC-27) | Not Specified | 0.36 ± 0.11 | nih.gov |
| Compound 5r | Melanoma (A375) | Not Specified | 0.96 ± 0.10 | nih.gov |
Apoptosis Induction Assays (e.g., DAPI staining)
Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells. Assays to detect apoptosis are vital for evaluating potential anticancer agents. DAPI (4',6-diamidino-2-phenylindole) is a fluorescent stain that binds strongly to DNA. In apoptotic cells, DAPI staining reveals characteristic nuclear changes, such as chromatin condensation and nuclear fragmentation. researchgate.netnih.gov
Studies on derivatives of the title compound have confirmed their ability to induce apoptosis. Compound 5r, a pyrazole derivative containing an acetamide (B32628) bond, was shown to induce apoptosis in A375 melanoma cells. nih.gov Likewise, compound W13 was found to trigger apoptosis in HGC-27 gastric cancer cells, an effect associated with an increase in the production of reactive oxygen species (ROS) and regulation of apoptotic proteins. nih.gov OSU-03012 has also been shown to induce apoptosis in both vestibular schwannoma and malignant schwannoma cells. nih.gov
Cell Migration and Invasion Assays (e.g., Boyden Chamber Assay)
The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis. The Boyden chamber assay is a common in vitro method to assess these processes. In this assay, cells are placed in an upper chamber and migrate through a porous membrane towards a chemoattractant in a lower chamber. An invasion assay is a modification where the membrane is coated with an extracellular matrix (ECM) layer, which the cells must degrade to migrate.
Research has shown that derivatives of this compound can inhibit these key processes in cancer progression. For instance, compound W13 significantly inhibited the migration and invasion of HGC-27 cells. nih.gov Another derivative, OSU-03012, was also suggested to inhibit cell migration in motile thyroid cancer cells. nih.gov
Biochemical Assays for Enzyme and Receptor Activity
To understand the specific molecular targets of a compound, biochemical assays are employed. These cell-free assays measure the direct interaction between a compound and a purified enzyme or receptor, providing precise information on inhibitory or binding potency.
Kinase Activity Assays (e.g., in cell-free systems)
Protein kinases are a large family of enzymes that play crucial roles in cell signaling and are frequently dysregulated in cancer. Kinase activity assays, performed in cell-free systems, directly measure a compound's ability to inhibit a specific kinase.
Derivatives of this compound have been identified as potent kinase inhibitors. OSU-03012 was shown in cell-free assays to be a direct inhibitor of p21-activated kinase (PAK) by competing with ATP binding. nih.gov In another study, compound W13 was identified as a potent inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key kinase involved in angiogenesis. nih.gov
Table 2: Kinase Inhibitory Activity of this compound Derivatives
| Compound | Target Kinase | Assay Type | IC₅₀ Value | Reference |
|---|---|---|---|---|
| OSU-03012 | p21-activated kinase (PAK) | Cell-free kinase assay | Direct Inhibition Shown | nih.gov |
| W13 | VEGFR-2 | Cell-free kinase assay | 1.6 nM | nih.gov |
| Compound 5r | BRAFV600E | Cell-free kinase assay | 0.10 ± 0.01 µM | nih.gov |
Receptor Binding Assays
Receptor binding assays are a cornerstone of pharmacological research, designed to measure the affinity of a ligand for its specific receptor. These assays are crucial for determining the potency and selectivity of a compound. The fundamental principle involves incubating the compound of interest with a preparation of its target receptor, often in the presence of a radiolabeled or fluorescently tagged ligand with known binding characteristics. By measuring the displacement of the labeled ligand by the test compound, one can calculate key binding parameters such as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).
While direct receptor binding assay data for this compound is not prominently available in the public domain, research on structurally related and more complex derivatives provides insight into potential applications. For instance, a celecoxib-derived pyrazole compound, 2-amino-N-{4-[5-(2-phenanthrenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-phenyl} acetamide (OSU-03012), was evaluated in cell-free kinase assays. These experiments demonstrated that OSU-03012 could directly inhibit p21-activated kinase (PAK) activity by competing with ATP for its binding site. nih.gov This type of competition assay is a functional variant of a binding assay, providing evidence of direct interaction with a target protein.
Should specific molecular targets for this compound be identified, the following formats for receptor binding assays could be employed:
Radioligand Binding Assays: Utilizing a radiolabeled form of the compound or a known ligand for the target receptor to quantify binding.
Fluorescence Polarization (FP) Assays: A non-radioactive method where a small fluorescently labeled ligand, upon binding to a larger receptor molecule, exhibits increased polarization of emitted light. The displacement by the test compound leads to a decrease in polarization.
Surface Plasmon Resonance (SPR): A label-free technique that measures changes in the refractive index at the surface of a sensor chip to which the target receptor is immobilized, allowing for real-time analysis of binding kinetics.
These methodologies would be pivotal in identifying and characterizing the direct molecular targets of this compound, providing a quantitative measure of its binding affinity.
Molecular Biology Techniques for Pathway Analysis
To understand the downstream cellular consequences of a compound's interaction with its target, a variety of molecular biology techniques are employed. These methods allow for the detailed analysis of signaling pathways, gene expression, and protein-DNA interactions.
Western blotting is an indispensable technique for detecting specific proteins in a sample and evaluating their expression levels and post-translational modifications, such as phosphorylation. This method involves separating proteins by size via gel electrophoresis, transferring them to a solid support membrane, and then probing with antibodies specific to the target protein.
In the context of pyrazole-containing compounds, Western blotting has been used to elucidate effects on key signaling pathways. For example, studies on the derivative OSU-03012 in human thyroid cancer cell lines utilized Western blotting to demonstrate a reduction in the phosphorylation of AKT, a downstream target of PDK1. nih.gov Furthermore, the analysis revealed that OSU-03012 inhibited the phosphorylation of p21-activated kinase (PAK) at concentrations lower than those required to affect AKT phosphorylation, suggesting a more direct or potent effect on the PAK signaling pathway. nih.gov This highlights the power of Western blotting to dissect the nuances of a compound's impact on cellular signaling cascades.
| Cell Line | Target Protein | Effect of OSU-03012 | Reference |
| Human Thyroid Cancer | Phospho-AKT | Reduced Phosphorylation | nih.gov |
| Human Thyroid Cancer | Phospho-PAK | Reduced Phosphorylation | nih.gov |
Gene reporter assays are powerful tools for studying the regulation of gene expression. In these assays, the regulatory sequence of a gene of interest (e.g., its promoter) is cloned upstream of a reporter gene, such as luciferase. researchgate.net The resulting construct is introduced into cells, and the activity of the reporter protein is measured as an indirect indicator of the activity of the promoter.
The Dual-Luciferase® Reporter Assay System is a commonly used platform that incorporates both a firefly luciferase, as the experimental reporter, and a Renilla luciferase, as an internal control for normalization. researchgate.net This allows for more accurate quantification of changes in promoter activity induced by a test compound. While specific studies employing gene reporter assays to investigate the effects of this compound are not readily found, this methodology would be highly valuable. For instance, if the compound is hypothesized to affect a particular transcription factor, a reporter construct driven by a promoter containing binding sites for that factor could be used to confirm and quantify this effect. Researchers must be aware of the potential for compounds to directly inhibit or stabilize the luciferase enzyme, which can lead to misleading results. nih.gov
Chromatin immunoprecipitation (ChIP) is a technique used to investigate the interaction between proteins and DNA in the natural context of the cell. It allows researchers to determine whether a specific protein, such as a transcription factor, binds to a particular region of the genome. The process involves cross-linking proteins to DNA, shearing the chromatin, and then using an antibody specific to the protein of interest to immunoprecipitate the protein-DNA complexes. The associated DNA is then purified and identified, typically by PCR or sequencing.
Research on the related compound OSU-03012 has effectively utilized ChIP to unravel its mechanism of action. In basal-like breast cancer cells, which have high levels of the oncogenic transcription factor Y-box binding protein-1 (YB-1), ChIP assays revealed that YB-1 preferentially binds to the promoter of the epidermal growth factor receptor (EGFR) gene. nih.gov Treatment with OSU-03012 for 6 hours significantly reduced this binding, demonstrating that the compound can disrupt the interaction of a key transcription factor with its target promoter in a cellular environment. nih.gov
The electrophoretic mobility shift assay (EMSA), or gel shift assay, is an in vitro technique used to detect protein-DNA or protein-RNA interactions. The principle is based on the observation that a protein-nucleic acid complex will migrate more slowly through a non-denaturing polyacrylamide gel than the free nucleic acid probe.
| Technique | Cell Line/System | Protein | DNA Target | Effect of OSU-03012 | Reference |
| ChIP | MDA-MB-468, SUM 149 | YB-1 | EGFR Promoter | Attenuated Binding | nih.gov |
| EMSA | In Vitro | YB-1 | EGFR Promoter | Inhibited Binding | nih.gov |
Advanced Imaging Techniques for Subcellular Localization and Phenotypic Analysis
Advanced imaging techniques are critical for visualizing the effects of a compound at the subcellular level and for conducting high-content phenotypic analysis. These methods provide spatial and temporal information that is often lost in population-based assays.
High-content screening (HCS) and high-content analysis (HCA) systems, which combine automated fluorescence microscopy with sophisticated image analysis software, are particularly powerful. These platforms can simultaneously measure multiple cellular parameters, such as cell proliferation, apoptosis, and the subcellular localization of proteins.
In studies involving the derivative OSU-03012, an Array-Scan VTI high-content screening system was used to demonstrate that the compound inhibited the growth of basal-like breast cancer cells in both monolayer and soft agar cultures, and that this growth inhibition was coordinated with the induction of apoptosis. nih.gov
While specific studies on the subcellular localization of this compound are not available, techniques such as confocal microscopy could be employed. By synthesizing a fluorescently labeled version of the compound, its distribution within different cellular compartments (e.g., nucleus, cytoplasm, mitochondria) could be visualized. This information can provide crucial clues about its mechanism of action and potential off-target effects.
Future Perspectives and Unexplored Research Avenues for 2 Amino N 4 1h Pyrazol 1 Yl Phenyl Acetamide
Identification of Novel Biological Targets for the Scaffold
The pyrazole (B372694) core is a privileged structure in drug discovery, known to interact with a multitude of biological targets. For the 2-Amino-N-[4-(1H-pyrazol-1-yl)phenyl]acetamide scaffold, the exploration of novel biological targets beyond the currently known kinases is a crucial next step.
One significant area of future investigation lies in the realm of neuroinflammation . Derivatives of pyrazolyl acetamide (B32628) have been designed and synthesized as potential neuroinflammatory protective agents. These compounds have shown the ability to target dysfunctional microglia, key immune cells in the brain, by modulating neuroinflammatory targets such as the High Mobility Group Box 1 (HMGB1) proteins. researchgate.netnih.gov Further studies could focus on identifying other specific molecular targets within the complex neuroinflammatory cascade.
Another promising avenue is the development of androgen receptor (AR) antagonists . Certain 2-(5-methyl-1H-pyrazol-1-yl) acetamide derivatives have been identified as potent AR antagonists, which is a key strategy in the therapy of prostate cancer. diva-portal.org This suggests that the broader this compound scaffold could be systematically optimized to yield novel and more effective AR modulators.
Furthermore, the known derivative, 2-amino-N-{4-[5-(2-phenanthrenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-phenyl} acetamide (OSU-03012), was initially characterized as a phosphoinositide-dependent kinase 1 (PDK1) inhibitor but was later found to directly target p21-activated kinase (PAK) . nih.gov This dual activity highlights the potential for this scaffold to interact with multiple kinases and signaling pathways. A comprehensive kinome-wide screening of this compound and its analogs could unveil previously unidentified kinase targets, opening up new therapeutic possibilities in oncology and other diseases. The pyrazole scaffold is a cornerstone in the design of various protein kinase inhibitors, targeting kinases such as JAK1, JAK2, PI3K, and mTOR, which are implicated in cancer and inflammatory diseases. mdpi.comnih.goveco-vector.com
Table 1: Potential Novel Biological Targets and Therapeutic Areas
| Biological Target Family | Specific Examples | Potential Therapeutic Area |
|---|---|---|
| Neuroinflammatory Proteins | HMGB1 | Neurodegenerative Diseases, Brain Injury |
| Nuclear Receptors | Androgen Receptor | Prostate Cancer |
| Protein Kinases | PAK, JAK1, JAK2, PI3K, mTOR | Cancer, Inflammatory Disorders |
Development of Advanced In Vitro and Ex Vivo Models for Mechanistic Studies
To gain a deeper understanding of the mechanisms of action of this compound derivatives, the development and utilization of advanced in vitro and ex vivo models are paramount. Moving beyond traditional two-dimensional cell cultures, these models can offer a more physiologically relevant context for mechanistic studies.
Organoid technology represents a significant leap forward in preclinical drug development. stemcell.com Patient-derived organoids, which are three-dimensional self-organizing structures that mimic the architecture and function of native organs, can be used to study the efficacy and toxicity of pyrazolyl acetamide derivatives in a more personalized manner. frontiersin.orgwilliams.edu For instance, cancer tissue-originated spheroids (CTOS) can be employed to screen for effective therapeutic agents and predict patient responses to treatment. nih.gov Establishing organoid models of various cancers or neuroinflammatory conditions would provide a powerful platform to investigate the cellular and molecular effects of this chemical scaffold.
Ex vivo models , such as precision-cut tissue slices from tumors or other relevant organs, can also be utilized. These models preserve the complex tissue architecture and cellular heterogeneity, allowing for the study of drug effects in a more intact biological system.
Application of Systems Biology and Omics Approaches for Comprehensive Understanding
A systems-level understanding of the biological effects of this compound is essential for a holistic view of its therapeutic potential and potential off-target effects. The application of various "omics" technologies can provide a comprehensive molecular snapshot of the cellular response to these compounds.
Chemical proteomics is a powerful tool for identifying the direct protein targets and off-targets of small molecules. nih.gov By using derivatized probes of this compound, researchers can pull down interacting proteins from cell lysates and identify them using mass spectrometry. This approach can confirm known targets and, more importantly, uncover novel binding partners, providing new insights into the compound's mechanism of action.
Transcriptomics (RNA-seq) and proteomics can be employed to analyze global changes in gene and protein expression in cells or tissues treated with pyrazolyl acetamide derivatives. This can reveal the downstream signaling pathways and cellular processes that are modulated by the compound. Furthermore, metabolomics can be used to investigate the impact of these compounds on cellular metabolism, which is often dysregulated in diseases like cancer. Integrating these multi-omics datasets can help to construct comprehensive network models of the drug's action.
Exploration of Additional Research Applications for Pyrazolyl Acetamide Derivatives
The versatility of the pyrazolyl acetamide scaffold extends beyond direct therapeutic applications. There is significant potential to develop these compounds as tools for basic research and diagnostics.
A particularly promising application is in the development of Positron Emission Tomography (PET) ligands . The pyrazole scaffold is a key component in several fluorine-18-labeled radiotracers used for PET imaging of various biological targets in the brain and tumors. nih.gov By incorporating a suitable radioisotope into the this compound structure, it may be possible to develop novel PET probes for in vivo imaging of specific kinases or other targets. This would be invaluable for disease diagnosis, monitoring treatment response, and understanding the in vivo distribution and target engagement of these compounds. For example, radiolabeled acetamide derivatives have been developed as potential molecular probes for the excitatory amino acid transporter 2 (EAAT2). nih.gov
Furthermore, these derivatives could be explored as herbicides . Pyrazole sulfonamide derivatives have been designed as potential inhibitors of acetohydroxyacid synthase (AHAS), a key enzyme in plant amino acid biosynthesis, making them attractive candidates for the development of novel herbicides. nih.gov
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Amino-N-[4-(1H-pyrazol-1-yl)phenyl]acetamide, and how can reaction conditions be optimized?
- Methodology :
- Step 1 : React 4-(1H-pyrazol-1-yl)aniline with 2-chloroacetamide derivatives in a nucleophilic substitution reaction. Use a base (e.g., triethylamine) in dichloromethane at 0–5°C to minimize side reactions .
- Step 2 : Substitute the chloro group with an amine via ammonolysis or using a protected amine source.
- Optimization : Employ Design of Experiments (DOE) to test variables (temperature, solvent polarity, base strength). Computational reaction path searches (e.g., quantum chemical calculations) can narrow optimal conditions .
- Purification : Recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane) .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Key Techniques :
- 1H/13C NMR : Confirm substitution patterns (e.g., pyrazole ring protons at δ 7.5–8.5 ppm, acetamide NH2 at δ 5.5–6.5 ppm) .
- IR Spectroscopy : Identify amide C=O stretch (~1650–1680 cm⁻¹) and N-H bends (~3300 cm⁻¹) .
- Mass Spectrometry : High-resolution MS to verify molecular ion ([M+H]+) and fragmentation patterns .
- Elemental Analysis : Validate purity (>95%) and stoichiometry .
Q. How can preliminary biological activity be assessed for this compound?
- Approach :
- Enzyme Inhibition Assays : Test against kinases or proteases (pyrazole derivatives often target ATP-binding pockets). Use kinetic assays (e.g., fluorescence-based) to measure IC50 values .
- Cellular Viability Assays : Evaluate cytotoxicity in cancer cell lines (e.g., MTT assay) .
- Docking Simulations : Preliminary docking with AutoDock Vina to predict binding modes to targets like COX-2 or EGFR .
Advanced Research Questions
Q. How do steric and electronic effects of substituents on the pyrazole ring influence reactivity and bioactivity?
- Methodology :
- Comparative SAR Studies : Synthesize analogs with methyl, trifluoromethyl, or halogens at pyrazole positions. Compare enzymatic inhibition (e.g., logP vs. IC50 trends) .
- Computational Analysis : DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces and nucleophilic/electrophilic sites .
- Key Finding : Electron-withdrawing groups (e.g., -CF3) enhance binding to hydrophobic enzyme pockets but may reduce solubility .
Q. What strategies resolve contradictions in biological assay data (e.g., inconsistent IC50 values)?
- Troubleshooting :
- Assay Replication : Repeat under standardized conditions (pH 7.4, 37°C, controlled DMSO concentrations) .
- Orthogonal Assays : Validate kinase inhibition via both fluorescence and radiometric assays.
- Metabolic Stability Testing : Check for compound degradation (HPLC-MS) during incubation .
Q. How can X-ray crystallography elucidate the compound’s binding mode to a target protein?
- Protocol :
- Co-crystallization : Soak protein crystals (e.g., human serum albumin) with 1–5 mM compound.
- Data Collection : Use synchrotron radiation (λ = 1.0 Å) to resolve hydrogen bonds (e.g., acetamide NH2 to Asp451) .
- Analysis : Software like PHENIX for refinement; PyMOL for visualizing π-π stacking between pyrazole and aromatic residues .
Q. What computational methods predict off-target interactions or toxicity?
- Tools :
- PASS Algorithm : Predicts biological activity spectra (e.g., antileishmanial or antimalarial potential) .
- Proteome-wide Docking : Use SwissDock to screen against human proteome, prioritizing targets with ∆G < -8 kcal/mol .
- ADMET Prediction : SwissADME for bioavailability and hepatotoxicity risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




